Suzuki Coupling Chemoselectivity: C5-Br vs. C4-Cl
In the synthesis of KRAS G12C inhibitor intermediates, Methyl 2-amino-5-bromo-4-chlorobenzoate undergoes palladium-catalyzed Suzuki coupling with 2-chlorophenylboronic acid selectively at the C5 bromine position, leaving the C4 chlorine untouched. The isolated yield for this step is 91%, establishing both a high-efficiency coupling and the retained orthogonality of the C4-Cl handle for subsequent cyclization [1]. By contrast, the regioisomer methyl 2-amino-4-bromo-5-chlorobenzoate would direct the aryl group to the C4 position, producing a structurally distinct biaryl intermediate unsuitable for the same downstream quinazolinone formation pathway.
| Evidence Dimension | Suzuki-Miyaura coupling yield and regioselectivity |
|---|---|
| Target Compound Data | 91% isolated yield of methyl 2-amino-5-(2-chlorophenyl)-4-chlorobenzoate; C4-Cl remains intact |
| Comparator Or Baseline | Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS 1445322-56-4): no published coupling data found; halogen topology would direct coupling to C4, yielding a 4-aryl-5-chloro regioisomer |
| Quantified Difference | 91% yield for target vs. no demonstrated direct utility of the 4-bromo-5-chloro isomer in this pathway; regiochemical outcome of coupling is determined by bromine position |
| Conditions | Pd(PPh3)4 (0.45 mmol), Na2CO3 (13.61 mmol), 1,4-dioxane/H2O, 75°C, 16 h under argon |
Why This Matters
For procurement decisions in KRAS G12C inhibitor programs, the 5-bromo-4-chloro substitution pattern is mandatory to achieve the correct biaryl connectivity; the 4-bromo-5-chloro isomer cannot serve as a drop-in replacement.
- [1] Araxes Pharma LLC. US Patent US9840516B2 – Substituted quinazolines as inhibitors of KRAS G12C. Example 1, Paragraph [0522]: Suzuki coupling of methyl 2-amino-5-bromo-4-chlorobenzoate with 2-chlorophenylboronic acid, 91% yield. 2017. View Source
